molecular formula C11H15FN2 B2499141 N-(4-fluorophenyl)piperidin-4-amine CAS No. 14759-07-0; 38043-08-2

N-(4-fluorophenyl)piperidin-4-amine

Cat. No.: B2499141
CAS No.: 14759-07-0; 38043-08-2
M. Wt: 194.253
InChI Key: ZSYRYBOMHWXRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)piperidin-4-amine (CAS: 38043-08-2) is a piperidine derivative with a 4-fluorophenyl substituent attached to the piperidin-4-amine core. Its molecular formula is C₁₁H₁₅FN₂, and it has a molecular weight of 194.25 g/mol. The compound’s structure features a piperidine ring linked to a para-fluorinated aromatic ring via an amine group, making it a versatile intermediate in pharmaceutical synthesis .

Synthetic routes often involve coupling reactions between halogenated nitrobenzenes and aminopiperidine derivatives under weakly alkaline conditions . For example, analogous intermediates like N-(4-chloro-2-nitrophenyl)piperidin-4-amine are synthesized via similar methods, though by-product formation can occur due to steric or electronic effects of substituents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13-14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYRYBOMHWXRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301342422
Record name N-(4-Fluorophenyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38043-08-2
Record name N-(4-Fluorophenyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Insights :

  • Halogen Effects: While halogen size (F, Cl, Br) impacts lipophilicity and steric bulk, evidence suggests minimal influence on inhibitory potency in non-piperidine systems (e.g., maleimide derivatives) . However, in piperidine-based structures, chloro and bromo substituents may enhance receptor binding due to increased van der Waals interactions .
  • Electronic Effects : Methoxy groups improve solubility but reduce metabolic stability compared to halogens .

Piperidine Derivatives with Extended Functional Groups

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties/Findings Reference
N-(1-benzylpiperidin-4-yl)-N-(3,4-dichlorophenyl)propionamide Benzyl + dichlorophenyl + propionamide C₂₁H₂₃Cl₂N₃O 408.34 61% yield; potential dopamine antagonist
1-[2-(4-fluorophenyl)-6-propylpyrimidin-4-yl]piperidin-4-amine Pyrimidinyl core + propyl chain C₁₈H₂₃FN₄ 314.40 Enhanced kinase inhibition; MW 314.4
N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine Phenylethyl + methoxyphenyl C₂₀H₂₆N₂O 310.44 Opioid receptor modulation; detected in forensic analysis

Key Insights :

  • Benzyl and Aryl Extensions : Benzyl groups (e.g., in N-(1-benzylpiperidin-4-yl) derivatives) enhance blood-brain barrier penetration but complicate synthesis due to by-product formation .
  • Heterocyclic Additions : Pyrimidine or pyridine rings (e.g., 1-[2-(4-fluorophenyl)-6-propylpyrimidin-4-yl] ) introduce planar regions for π-π stacking, improving target affinity .

Structural and Conformational Comparisons

  • Intramolecular Interactions: In 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine, the 4-fluorophenyl group participates in weak C–H⋯F hydrogen bonds and π-π stacking, stabilizing crystal structures . Similar interactions may influence the bioavailability of this compound .

Q & A

Basic Research Question

  • X-ray Crystallography : Use SHELXL for refinement of crystallographic data to resolve bond angles and confirm stereochemistry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to verify substituent positions .
    • HRMS : Confirm molecular weight with <2 ppm error .
      Data Table : Example Crystallographic Parameters (Hypothetical)
ParameterValue
Space GroupP2₁/c
Bond Angle (C-N-C)112.3°
R-factor0.042

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorine substitution on biological activity?

Advanced Research Question
Methodology :

Analog Synthesis : Prepare derivatives with substituents at the 4-position (e.g., Cl, Br, CH₃) .

Biological Assays :

  • Measure binding affinity (e.g., IC₅₀) for target receptors (e.g., sigma-1) via competitive radioligand assays .
  • Compare pharmacokinetic properties (logP, solubility) using HPLC and shake-flask methods .
    Key Insight : Fluorine’s electronegativity enhances receptor binding via polar interactions, but meta-substitution may reduce steric hindrance compared to para .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question
Approach :

Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation time) across studies .

Control Experiments :

  • Verify compound purity (>98% via HPLC) to rule out impurity-driven effects .
  • Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
    Example Contradiction : Discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration variations in assays .

What computational methods predict the interaction of this compound with biological targets?

Advanced Research Question
Methods :

  • Molecular Docking (AutoDock Vina) : Model binding poses with crystal structures of target proteins (e.g., PDB: 4NBI) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential surfaces for H-bond donor/acceptor sites .
    Case Study : Fluorine’s σ-hole interaction with aromatic residues (e.g., Tyr-120 in serotonin receptors) enhances binding affinity .

What strategies optimize the compound’s solubility and stability for in vitro assays?

Q. Methodological Focus

Salt Formation : Prepare hydrochloride salts to improve aqueous solubility .

Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to prevent precipitation .

Stability Testing : Monitor degradation via LC-MS under accelerated conditions (40°C/75% RH) to identify hydrolytic weak points (e.g., amine oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.